molecular formula C22H26N2O2S B562725 Eletriptan-d3 CAS No. 1287040-94-1

Eletriptan-d3

Numéro de catalogue: B562725
Numéro CAS: 1287040-94-1
Poids moléculaire: 385.54
Clé InChI: PWVXXGRKLHYWKM-ZDRPVFGASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eletriptan-d3 is a deuterated form of eletriptan, a second-generation triptan drug developed for the treatment of migraine headaches. Eletriptan is a selective serotonin receptor agonist, specifically targeting the 5-hydroxytryptamine 1B/1D receptors. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of eletriptan, as the presence of deuterium atoms can influence the metabolic stability and absorption of the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Eletriptan-d3 involves the incorporation of deuterium atoms into the eletriptan molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the eletriptan molecule are replaced with deuterium atoms using deuterated reagents. The process typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the eletriptan precursor.

    Deuteration: The precursor is subjected to hydrogen-deuterium exchange using deuterated reagents such as deuterated water (D2O) or deuterated solvents.

    Purification: The deuterated product is purified using chromatographic techniques to obtain this compound with high isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:

    Large-Scale Deuteration: Conducting the hydrogen-deuterium exchange reaction in large reactors with controlled temperature and pressure.

    Purification and Isolation: Using industrial-scale chromatography and crystallization techniques to purify and isolate this compound.

    Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Eletriptan-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion of sulfoxides to sulfides.

    Substitution: Formation of substituted indole derivatives.

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of eletriptan-d3 is influenced by its interaction with various transporters. Research indicates that it is both a substrate for the proton-coupled organic cation antiporter and P-glycoprotein (P-gp), which affects its brain uptake and overall efficacy in treating migraines .

Key Pharmacokinetic Findings

ParameterValue
Apparent KmK_m89 ± 38 µM
JmaxJ_{max}2.2 ± 0.7 nmol·min1^{-1}·mg protein1^{-1}
Brain-to-plasma concentration ratio (wild type mice)0.04
Brain-to-plasma concentration ratio (mdr1a/1b knockout mice)1.32

FDA Approval and Indications

Eletriptan was approved by the U.S. Food and Drug Administration (FDA) in December 2002 for the acute treatment of migraines in adults, both with and without aura. Clinical trials have demonstrated its efficacy in providing pain relief within two hours of administration, with significant improvements noted across various dosages (20 mg, 40 mg, and 80 mg) .

Efficacy Data from Clinical Trials

Dosage (mg)Headache Response at 2 Hours (NNT)Pain-Free Response at 2 Hours (NNT)
204.4 (3.4 to 6.2)9.9 (6.9 to 18)
402.9 (2.6 to 3.3)4.0 (3.6 to 4.5)
802.6 (2.4 to 3.0)3.7 (3.4 to 4.2)

Off-Label Uses

Recent studies suggest potential off-label applications of this compound in the short-term prophylaxis of cluster headaches; however, further research is necessary to validate these findings .

Case Studies

In clinical settings, patients with chronic migraines treated with this compound reported significant reductions in both attack frequency and severity compared to baseline measurements. These findings underscore the compound's effectiveness in modulating trigeminal nerve activity and alleviating associated symptoms such as nausea and photophobia.

Research Applications

The unique properties of this compound make it a valuable compound in various scientific research domains:

  • Analytical Chemistry : Used as a reference standard for studying deuterated compounds.
  • Pharmacology : Investigating metabolic pathways and pharmacokinetics related to migraine treatments.
  • Drug Development : Assisting in the formulation of new medications targeting serotonin receptors.

Mécanisme D'action

Eletriptan-d3 exerts its effects by binding with high affinity to 5-hydroxytryptamine 1B/1D receptors. The activation of these receptors leads to vasoconstriction of intracranial blood vessels, which is associated with the relief of migraine headaches. This compound also inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain. The molecular targets and pathways involved include:

    5-HT1B Receptors: Located on blood vessels, leading to vasoconstriction.

    5-HT1D Receptors: Located on nerve terminals, inhibiting the release of neuropeptides.

    Trigeminal Nerve Inhibition: Reduces trigeminal nerve activity, alleviating migraine symptoms.

Comparaison Avec Des Composés Similaires

Eletriptan-d3 is compared with other triptan compounds, highlighting its uniqueness:

    Sumatriptan: The first triptan developed, with a shorter half-life and lower bioavailability compared to eletriptan.

    Rizatriptan: Similar efficacy but faster onset of action.

    Almotriptan: Higher oral bioavailability but similar receptor affinity.

    Zolmitriptan: Comparable efficacy but different metabolic pathways.

    Frovatriptan: Longer half-life but lower potency.

Activité Biologique

Eletriptan-d3 is a deuterated form of eletriptan, a medication primarily used for the acute treatment of migraine. As a member of the triptan class, it functions as a selective agonist for serotonin receptors, specifically 5-HT_1B and 5-HT_1D, which play crucial roles in alleviating migraine symptoms. This article explores the biological activity of this compound, focusing on its pharmacokinetics, receptor interactions, and potential implications for migraine therapy.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in clinical settings. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability50%
Peak Plasma Concentration (T_max)1 hour
Protein Binding~85%
Elimination Half-lifeApproximately 4 hours

This compound exhibits significant first-pass metabolism, which impacts its bioavailability. Studies indicate that the drug is predominantly metabolized by the liver, leading to the formation of several metabolites that may have varying degrees of biological activity .

This compound acts primarily through agonism at serotonin receptors:

  • 5-HT_1B Receptors : Located on vascular smooth muscle, activation leads to vasoconstriction of dilated intracranial blood vessels, counteracting migraine-associated vasodilation.
  • 5-HT_1D Receptors : Found on trigeminal neurons, activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), reducing neurogenic inflammation associated with migraines.

The compound's ability to cross the blood-brain barrier (BBB) is critical for its central nervous system effects. Research indicates that this compound is a substrate for both the H^+/OC antiporter and P-glycoprotein (P-gp), which are involved in its transport across endothelial cells in the brain .

Case Studies and Clinical Efficacy

A meta-analysis comparing various triptans highlighted that eletriptan demonstrates superior efficacy in achieving pain freedom within two hours post-administration compared to placebo and some newer migraine treatments . The analysis included data from multiple randomized controlled trials, demonstrating that:

  • Efficacy : Eletriptan was among the top-performing triptans, showing a higher rate of sustained pain freedom at 24 hours.
  • Safety Profile : The adverse event rates were comparable to other triptans, with mild transient effects being most common .

Research Findings

Recent studies have provided insights into the biological activity and potential applications of this compound:

  • Transport Mechanisms : In vitro studies using human brain microvascular endothelial cells (hCMEC/D3) demonstrated that this compound's uptake is pH-dependent and saturable, suggesting a specific transport mechanism across the BBB .
  • Neuropharmacokinetics : In vivo studies in wild-type and mdr1a/1b knockout mice revealed that while wild-type mice exhibited low brain uptake due to P-gp efflux, knockout mice showed significantly higher brain concentrations of this compound, indicating that P-gp plays a substantial role in limiting its central nervous system availability .
  • Comparative Analysis : A systematic review indicated that triptans like eletriptan not only provide effective acute relief but also have favorable tolerability profiles compared to newer migraine therapies such as gepants and lasmiditan .

Propriétés

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-ZDRPVFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.